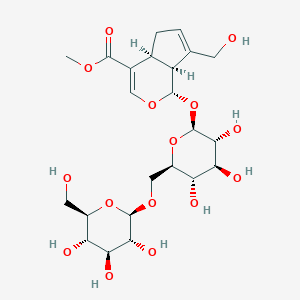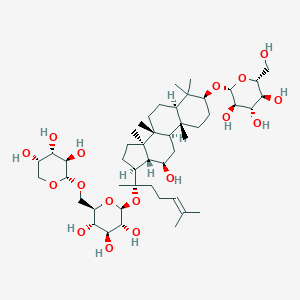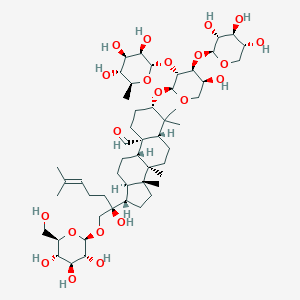![molecular formula C7H8N4 B150247 1,4-Dimethyltriazolo[4,5-c]pyridine CAS No. 129303-83-9](/img/structure/B150247.png)
1,4-Dimethyltriazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyltriazolo[4,5-c]pyridine is a heterocyclic compound that has been gaining interest in scientific research due to its unique properties. It is a derivative of pyridine and contains a triazole ring, which has been found to have various biological activities.
Mechanism Of Action
The mechanism of action of 1,4-Dimethyltriazolo[4,5-c]pyridine is not fully understood, but it has been found to interact with various enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to activate the AMP-activated protein kinase, which plays a role in energy metabolism. In addition, it has been found to interact with the GABA-A receptor, which plays a role in the central nervous system.
Biochemical And Physiological Effects
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial and fungal growth. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been found to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
1,4-Dimethyltriazolo[4,5-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to have low toxicity and high selectivity for its target enzymes and receptors. However, it also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect its activity. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1,4-Dimethyltriazolo[4,5-c]pyridine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of diabetes and obesity. In addition, there is a need for further studies to investigate its mechanism of action and to optimize its structure for improved activity and selectivity. Finally, there is a need for studies to investigate its potential use in combination with other drugs for improved therapeutic outcomes.
Synthesis Methods
There are various methods for synthesizing 1,4-Dimethyltriazolo[4,5-c]pyridine, but the most commonly used method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate, followed by cyclization with sodium azide. Other methods include the reaction of 2-chloropyridine with sodium azide and the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst.
Scientific Research Applications
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and inflammation.
properties
CAS RN |
129303-83-9 |
|---|---|
Product Name |
1,4-Dimethyltriazolo[4,5-c]pyridine |
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1,4-dimethyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-7-6(3-4-8-5)11(2)10-9-7/h3-4H,1-2H3 |
InChI Key |
HOHOMJFVZGOMMC-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=NN2C |
Canonical SMILES |
CC1=NC=CC2=C1N=NN2C |
synonyms |
1H-1,2,3-Triazolo[4,5-c]pyridine,1,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















